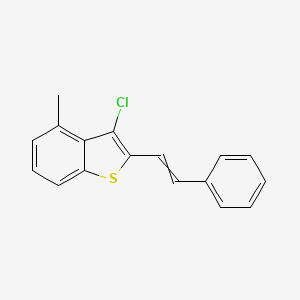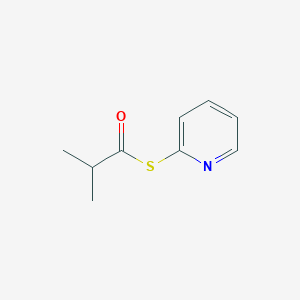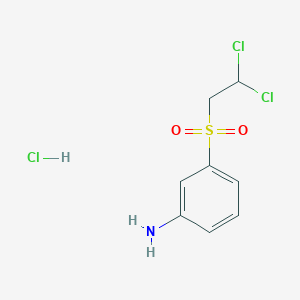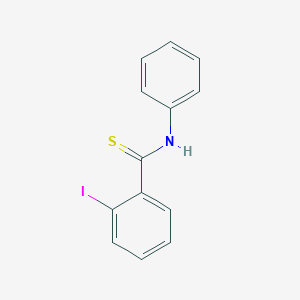
O-(2-methylpropyl) carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-methylpropyl) carbamothioate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a member of the carbamothioate family, which are sulfur-containing organic compounds. These compounds are often used to control weed growth in agricultural settings due to their effectiveness in inhibiting the growth of unwanted plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-methylpropyl) carbamothioate typically involves the reaction of isobutylamine with carbon disulfide, followed by the addition of an alkylating agent such as ethyl iodide. The reaction conditions often require a solvent like ethanol and a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
- Isobutylamine reacts with carbon disulfide to form isobutyl dithiocarbamate.
- The isobutyl dithiocarbamate is then alkylated with ethyl iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions: O-(2-methylpropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its dithiocarbamate precursor.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiocarbamate derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(2-methylpropyl) carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
Mecanismo De Acción
The mechanism of action of O-(2-methylpropyl) carbamothioate involves its interaction with enzymes and proteins in plants. It inhibits the activity of certain enzymes involved in essential metabolic pathways, leading to the disruption of cell division and growth. The compound targets sulfhydryl groups in enzymes, forming covalent bonds that inactivate the enzymes and prevent them from functioning properly.
Comparación Con Compuestos Similares
- S-ethyl bis(2-methylpropyl) carbamothioate
- S-ethyl dipropyl carbamothioate
- S-propyl butylethyl carbamothioate
Comparison: O-(2-methylpropyl) carbamothioate is unique due to its specific alkyl group, which influences its reactivity and effectiveness as a herbicide. Compared to similar compounds, it may have different levels of potency and selectivity in targeting specific weeds. Its unique structure also affects its solubility and stability, making it suitable for certain applications where other carbamothioates might not be as effective.
Propiedades
IUPAC Name |
O-(2-methylpropyl) carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSVAAQCROZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418635 |
Source


|
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82360-09-6 |
Source


|
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)


